molecular formula C32H14Cu2N4O16S4.4Na<br>C32H14Cu2N4Na4O16S4 B13771818 Cuprate(4-), [mu-[[7,7'-[[3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4,4'-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]](8-)]]di-, tetrasodium CAS No. 72939-55-0

Cuprate(4-), [mu-[[7,7'-[[3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4,4'-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]](8-)]]di-, tetrasodium

Cat. No.: B13771818
CAS No.: 72939-55-0
M. Wt: 1057.8 g/mol
InChI Key: MRPFCWNHYPTLSW-UHFFFAOYSA-F
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cuprate(4-), [mu-[7,7’-[[3,3’-di(hydroxy-kappaO)[1,1’-biphenyl]-4,4’-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]]]di-, tetrasodium is a complex chemical compound with a unique structure. It is known for its vibrant color and is often used in various industrial applications, particularly in dyeing and pigmentation processes. The compound’s structure includes multiple hydroxyl and sulfonate groups, which contribute to its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cuprate(4-), [mu-[7,7’-[[3,3’-di(hydroxy-kappaO)[1,1’-biphenyl]-4,4’-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]]]di-, tetrasodium involves several steps The process typically starts with the preparation of the biphenyl and naphthalene derivatives, which are then subjected to azo coupling reactions The reaction conditions often include acidic or basic environments to facilitate the coupling process

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and controlled environments to ensure consistency and purity. The process involves continuous monitoring of reaction conditions such as temperature, pH, and concentration of reactants. The final product is usually purified through filtration and crystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Cuprate(4-), [mu-[7,7’-[[3,3’-di(hydroxy-kappaO)[1,1’-biphenyl]-4,4’-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]]]di-, tetrasodium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of copper.

    Reduction: It can be reduced to lower oxidation states, often involving the reduction of azo groups.

    Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of copper, while reduction reactions can produce amine derivatives from the azo groups.

Scientific Research Applications

Cuprate(4-), [mu-[7,7’-[[3,3’-di(hydroxy-kappaO)[1,1’-biphenyl]-4,4’-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]]]di-, tetrasodium has several scientific research applications:

    Chemistry: It is used as a model compound to study coordination chemistry and the behavior of complex metal ions.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a bioactive agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or pathways.

    Industry: It is widely used in the dyeing and pigmentation industry due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Cuprate(4-), [mu-[7,7’-[[3,3’-di(hydroxy-kappaO)[1,1’-biphenyl]-4,4’-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]]]di-, tetrasodium involves its interaction with various molecular targets. The copper ions in the compound can coordinate with different ligands, affecting their activity. The azo groups can undergo redox reactions, influencing the compound’s overall reactivity. The sulfonate groups enhance its solubility, allowing it to interact with a wide range of biological and chemical systems.

Comparison with Similar Compounds

Cuprate(4-), [mu-[7,7’-[[3,3’-di(hydroxy-kappaO)[1,1’-biphenyl]-4,4’-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]]]di-, tetrasodium is unique due to its specific structure and properties. Similar compounds include:

These compounds share similar structural features but differ in their specific functional groups and coordination environments, leading to variations in their reactivity and applications.

Properties

CAS No.

72939-55-0

Molecular Formula

C32H14Cu2N4O16S4.4Na
C32H14Cu2N4Na4O16S4

Molecular Weight

1057.8 g/mol

IUPAC Name

dicopper;tetrasodium;8-oxido-7-[[2-oxido-4-[3-oxido-4-[(1-oxido-3,8-disulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,6-disulfonate

InChI

InChI=1S/C32H22N4O16S4.2Cu.4Na/c37-21-11-15(7-9-19(21)33-35-29-25(55(47,48)49)13-17-3-1-5-23(53(41,42)43)27(17)31(29)39)16-8-10-20(22(38)12-16)34-36-30-26(56(50,51)52)14-18-4-2-6-24(54(44,45)46)28(18)32(30)40;;;;;;/h1-14,37-40H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;;;/q;2*+2;4*+1/p-8

InChI Key

MRPFCWNHYPTLSW-UHFFFAOYSA-F

Canonical SMILES

C1=CC2=CC(=C(C(=C2C(=C1)S(=O)(=O)[O-])[O-])N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC5=C(C=C6C=CC=C(C6=C5[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.